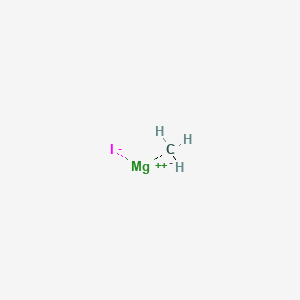

Methylmagnesium Iodide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

magnesium;carbanide;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3.HI.Mg/h1H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXWPONVCMVLXBW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH3-].[Mg+2].[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3IMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301015526 | |

| Record name | Iodomethylmagnesium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301015526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917-64-6 | |

| Record name | Magnesium, iodomethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000917646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium, iodomethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Iodomethylmagnesium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301015526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iodomethylmagnesium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.847 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Genesis of a Cornerstone Reaction: A Technical Guide to the Historical Discovery of Grignard Reagents

Authored for Researchers, Scientists, and Drug Development Professionals

The discovery of organomagnesium halides by François Auguste Victor Grignard at the turn of the 20th century marked a paradigm shift in synthetic organic chemistry. This guide provides an in-depth technical exploration of the pivotal experiments that led to the development of what is now universally known as the Grignard reagent. By examining the historical context, the incremental yet crucial advancements, and the original experimental methodologies, we aim to provide a comprehensive resource for understanding the foundations of this indispensable synthetic tool.

Precursors to a Breakthrough: The Landscape of Organometallic Chemistry in the Late 19th Century

Prior to Grignard's work, the field of organometallic chemistry was largely dominated by the study of organozinc compounds.[1] While instrumental in early synthetic endeavors, organozinc reagents presented significant challenges, including their often pyrophoric nature and limited reactivity.[1] These difficulties spurred the search for more robust and versatile alternatives.

The Barbier Reaction: A Foundational Stepping Stone

In 1899, Philippe Barbier, Victor Grignard's doctoral advisor at the University of Lyon, made a significant breakthrough. He discovered that by reacting an alkyl halide, a carbonyl compound, and magnesium metal in a single pot, he could synthesize alcohols.[2] This one-step procedure, now known as the Barbier reaction, demonstrated the potential of magnesium in organometallic synthesis and laid the direct groundwork for Grignard's subsequent discoveries.[3] However, the Barbier reaction was often plagued by issues of reproducibility and inconsistent yields.[2]

Experimental Protocol: The Barbier Reaction (1899)

While Barbier's original 1899 publication in Comptes rendus de l'Académie des Sciences provides a concise description of his synthesis of dimethylheptenol, the following protocol is a reconstruction based on his described methodology.

Objective: Synthesis of dimethylheptenol from methylheptenone and methyl iodide using magnesium.

Materials:

-

Methylheptenone

-

Methyl iodide

-

Magnesium turnings

-

Anhydrous diethyl ether

Procedure:

-

In a flask equipped with a reflux condenser, a mixture of methylheptenone and methyl iodide was prepared in anhydrous diethyl ether.

-

Magnesium turnings were added to this mixture.

-

The reaction was initiated, likely with gentle heating, and allowed to proceed.

-

Upon completion, the reaction mixture was hydrolyzed with dilute acid.

-

The organic layer was separated, dried, and distilled to isolate the dimethylheptenol.

Victor Grignard's Decisive Innovation: The Two-Step Process

Tasked by Barbier to improve upon his one-pot method, Victor Grignard embarked on a systematic investigation that would lead to his seminal discovery in 1900.[2] Grignard's critical insight was to separate the formation of the organometallic species from its reaction with the carbonyl substrate. He first prepared the organomagnesium halide, which he found to be soluble and stable in anhydrous ether, and then introduced the carbonyl compound in a second, distinct step. This two-step process dramatically improved the reliability and yields of the reaction, transforming it into a robust and widely applicable synthetic method.

Experimental Protocol: The Grignard Reaction (c. 1901)

The following protocol is based on the detailed procedures described in Victor Grignard's 1901 doctoral thesis, "Sur les combinaisons organomagnésiennes mixtes et leur application à des synthèses d'acides, d'alcools et d'hydrocarbures."

Objective: Preparation of an organomagnesium halide (Grignard reagent) and its subsequent reaction with a carbonyl compound.

Part 1: Formation of the Grignard Reagent

Materials:

-

Alkyl or aryl halide (e.g., ethyl bromide, isobutyl iodide)

-

Magnesium turnings

-

Anhydrous diethyl ether

-

A crystal of iodine (as an activator)

Procedure:

-

All glassware was meticulously dried to exclude moisture.

-

Magnesium turnings were placed in a round-bottomed flask fitted with a reflux condenser and a dropping funnel.

-

A small crystal of iodine was added to the flask to activate the magnesium surface.

-

A solution of the alkyl or aryl halide in anhydrous diethyl ether was prepared and placed in the dropping funnel.

-

A small amount of the halide solution was added to the magnesium. The reaction was often initiated by gentle warming. An indication of the reaction's start was the disappearance of the iodine color and the appearance of turbidity.

-

Once the reaction commenced, the remaining halide solution was added dropwise at a rate sufficient to maintain a gentle reflux.

-

After the addition was complete, the mixture was typically refluxed for a short period to ensure complete reaction of the magnesium. The resulting gray-black solution was the Grignard reagent.

Part 2: Reaction with a Carbonyl Compound

Materials:

-

Grignard reagent solution (from Part 1)

-

Aldehyde or ketone (e.g., acetaldehyde, acetone) dissolved in anhydrous diethyl ether

-

Dilute acid (e.g., sulfuric acid or hydrochloric acid) for workup

Procedure:

-

The solution of the aldehyde or ketone in anhydrous diethyl ether was added dropwise to the cooled Grignard reagent solution with stirring.

-

A vigorous reaction typically ensued, often requiring external cooling to moderate.

-

After the addition was complete, the reaction mixture was stirred for a period to ensure completion.

-

The resulting complex was hydrolyzed by carefully pouring the reaction mixture onto a mixture of crushed ice and dilute acid.

-

The ethereal layer was separated, and the aqueous layer was extracted with ether.

-

The combined ether extracts were washed, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the ether was evaporated.

-

The crude alcohol product was then purified by distillation or crystallization.

Quantitative Analysis of Early Grignard Reactions

While Grignard's initial 1900 communication did not provide specific yields, his 1901 thesis detailed the synthesis of numerous compounds, highlighting the superior efficacy of his two-step method. The following table summarizes some of the approximate yields reported in his early work and subsequent analyses.

| Reactants (Grignard Reagent + Carbonyl) | Product | Approximate Yield (%) |

| Methylmagnesium Iodide + Acetaldehyde | Isopropyl Alcohol | ~70% |

| Ethylmagnesium Bromide + Acetone | tert-Amyl Alcohol | ~70% |

| Phenylmagnesium Bromide + Acetone | Dimethylphenylcarbinol | ~70% |

| This compound + Carbon Dioxide | Acetic Acid | Good |

| Ethylmagnesium Bromide + Ethyl Formate | Diethylcarbinol | Good |

Note: The term "Good" was often used in early publications to denote a high but not precisely quantified yield.

Logical Progression of the Discovery

The discovery of the Grignard reagent was not a singular event but rather a logical progression of scientific inquiry, building upon previous knowledge and overcoming existing limitations.

Experimental Workflow Comparison

The key difference between the Barbier and Grignard methods lies in the experimental workflow.

Conclusion

Victor Grignard's meticulous and insightful experimental work transformed a promising but unreliable reaction into one of the most powerful and versatile tools in synthetic organic chemistry. By developing a two-step process for the preparation and reaction of organomagnesium halides, he provided chemists with a reliable method for the formation of carbon-carbon bonds, opening up new avenues for the synthesis of a vast array of organic molecules. The principles established in his seminal work at the dawn of the 20th century continue to be applied in research and industrial settings today, a testament to the enduring impact of his discovery.

References

An In-depth Technical Guide to the Fundamental Properties of Methylmagnesium Iodide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylmagnesium iodide (CH₃MgI) is an organomagnesium compound and a quintessential Grignard reagent. Its high reactivity as a potent nucleophile and strong base makes it an indispensable tool in organic synthesis, particularly for the formation of carbon-carbon bonds.[1] This technical guide provides a comprehensive overview of the core fundamental properties of this compound, including its physicochemical characteristics, reactivity, and detailed experimental protocols for its preparation and use. The information is presented to aid researchers, scientists, and drug development professionals in the safe and effective application of this versatile reagent.

Physicochemical Properties

This compound is typically encountered as a colorless to pale yellow or dark gray solution in an aprotic ether solvent, most commonly diethyl ether or tetrahydrofuran (B95107) (THF).[2] It is highly sensitive to moisture and air, which cause its decomposition. Due to its reactive nature, it is often prepared in situ for immediate use.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | CH₃MgI | |

| Molecular Weight | 166.24 g/mol | [3] |

| CAS Number | 917-64-6 | |

| Appearance | Typically a dark gray solution in diethyl ether. | [2] |

| Melting Point | Not applicable (typically not isolated as a pure solid). | |

| Boiling Point | Dependent on the solvent used. | |

| Solubility | Soluble in ethers (e.g., diethyl ether, THF). Reacts violently with water and alcohols. | [4] |

| Density (3.0 M solution in diethyl ether) | 1.261 g/mL at 25 °C | [5] |

Spectroscopic and Thermochemical Data

Spectroscopic techniques are crucial for the characterization and quantification of Grignard reagents. While obtaining spectra of pure this compound is challenging due to its instability, data for its solutions are available.

Table 2: Spectroscopic and Thermochemical Data for this compound

| Parameter | Value/Range | Source(s) |

| ¹H NMR (Proton NMR) | Data not readily available for the CH₃ group directly bonded to Mg. Solvent peaks will be prominent. | |

| ¹³C NMR (Carbon-13 NMR) | The chemical shift of the methyl carbon is highly dependent on the solvent and the position of the Schlenk equilibrium. | |

| IR Spectroscopy | The C-Mg stretching vibration is expected in the far-infrared region. IR spectroscopy is a valuable tool for monitoring the formation and consumption of Grignard reagents in real-time. | [6] |

| Enthalpy of Formation (ΔHf°) | Data not readily available. |

Reactivity and the Schlenk Equilibrium

The reactivity of this compound is characterized by the nucleophilicity of the carbon atom in the highly polarized carbon-magnesium bond.[2] In solution, Grignard reagents exist in a complex equilibrium known as the Schlenk equilibrium.[6][7] This equilibrium involves the disproportionation of the alkylmagnesium halide into a dialkylmagnesium species and a magnesium halide.[7] The position of this equilibrium is influenced by the solvent, concentration, and temperature.[7]

Caption: The Schlenk equilibrium for this compound.

Experimental Protocols

Preparation of this compound

The synthesis of this compound is a classic Grignard reaction involving the reaction of methyl iodide with magnesium metal in an anhydrous ether solvent.[8] Strict anhydrous conditions are essential for a successful reaction, as even trace amounts of water will quench the Grignard reagent.[8]

Materials:

-

Magnesium turnings

-

Iodomethane (B122720) (Methyl iodide)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

A crystal of iodine (as an initiator)

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

All glassware must be thoroughly dried in an oven and assembled while hot under a stream of inert gas.

-

Place the magnesium turnings in the three-necked flask.

-

Add a small crystal of iodine to the flask. The iodine helps to activate the magnesium surface.

-

Add a small portion of the anhydrous ether to the flask, just enough to cover the magnesium turnings.

-

Prepare a solution of iodomethane in anhydrous ether in the dropping funnel.

-

Add a small amount of the iodomethane solution to the magnesium. The reaction is initiated when the color of the iodine fades and bubbling is observed. Gentle warming may be necessary to start the reaction.

-

Once the reaction has initiated, add the remaining iodomethane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture until the magnesium is consumed. The resulting gray solution is the this compound reagent.

Caption: Experimental workflow for the preparation of this compound.

Reaction with a Carbonyl Compound (e.g., Acetone)

This compound readily reacts with aldehydes and ketones to form secondary and tertiary alcohols, respectively, after an acidic workup.[9] The mechanism involves the nucleophilic attack of the methyl carbanion on the electrophilic carbonyl carbon.[9]

Materials:

-

This compound solution (prepared as above)

-

Acetone (B3395972) (or other carbonyl compound)

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium (B1175870) chloride solution or dilute hydrochloric acid

-

Separatory funnel

Procedure:

-

Cool the prepared this compound solution in an ice bath.

-

Dissolve the acetone in anhydrous ether in a separate flask.

-

Add the acetone solution dropwise to the stirred Grignard reagent. An exothermic reaction will occur.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure completion.

-

Work-up: Carefully and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. This step should be performed in an ice bath due to the exothermic nature of the quenching process.[10]

-

Transfer the mixture to a separatory funnel. The aqueous layer is removed, and the organic layer is washed with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure to yield the crude alcohol product.

Caption: Mechanism of the reaction of this compound with acetone.

Safety and Handling

This compound is a highly flammable and corrosive substance that reacts violently with water.[11] It should be handled in a well-ventilated fume hood under an inert atmosphere.[12] Appropriate personal protective equipment, including safety goggles, flame-retardant lab coat, and gloves, must be worn.[12] In case of fire, do not use water; use a dry chemical or sand-based extinguisher.[7]

Table 3: Hazard and Safety Information for this compound (in Diethyl Ether)

| Hazard | Description | Precautionary Measures | Source(s) |

| Flammability | Highly flammable liquid and vapor. | Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools. | [5][11] |

| Reactivity | Reacts violently with water, releasing flammable gases. May form explosive peroxides upon prolonged storage in ether. | Handle and store under an inert gas. Protect from moisture. Test for peroxides before use if stored. | [11][12] |

| Health Hazards | Causes severe skin burns and eye damage. May cause drowsiness or dizziness. Harmful if swallowed. | Avoid contact with skin, eyes, and clothing. Do not breathe vapors. | [11] |

Conclusion

This compound remains a cornerstone reagent in synthetic organic chemistry. Its fundamental properties, governed by the polar carbon-magnesium bond and its existence in the Schlenk equilibrium, dictate its potent reactivity. A thorough understanding of its physicochemical properties, coupled with strict adherence to proper experimental protocols and safety precautions, is paramount for its successful and safe utilization in research and development. This guide provides a foundational framework for professionals working with this powerful synthetic tool.

References

- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. thomassci.com [thomassci.com]

- 3. fishersci.com [fishersci.com]

- 4. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 5. youtube.com [youtube.com]

- 6. Methyl magnesium Iodide solution in Diethyl ether, Methyl magnesium Iodide solution in Diethyl ether 917-64-6 , Methyl magnesium Iodide solution in Diethyl ether suppliers in India. [sodiumiodide.net]

- 7. magnesium iodide [chemister.ru]

- 8. compoundchem.com [compoundchem.com]

- 9. 917-64-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 12. americanelements.com [americanelements.com]

Synthesis of Methylmagnesium Iodide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis of methylmagnesium iodide (CH₃MgI), a fundamental Grignard reagent with wide-ranging applications in organic synthesis, particularly within the pharmaceutical and fine chemical industries.[1] This document outlines the core chemical principles, experimental protocols, and critical process parameters necessary for the successful and safe laboratory-scale preparation of this highly reactive organometallic compound.

Introduction to this compound

This compound is a classic example of a Grignard reagent, an organomagnesium halide compound.[2][3] The formation of these reagents is a powerful tool for creating carbon-carbon bonds, a cornerstone of synthetic organic chemistry.[1][2] The reaction involves the insertion of magnesium metal into the carbon-halogen bond of an organic halide, in this case, methyl iodide.[3] This process reverses the polarity of the carbon atom, transforming it from an electrophilic center in methyl iodide to a highly nucleophilic carbanion-like center in this compound, a concept known as "umpolung".[3]

The high reactivity of Grignard reagents, including this compound, necessitates careful handling. They are extremely sensitive to protic solvents, such as water and alcohols, which will protonate the carbanion and destroy the reagent.[1][3] They are also reactive towards oxygen.[3] Consequently, the synthesis must be conducted under strictly anhydrous and inert atmospheric conditions.[1][2]

Experimental Protocols

The successful synthesis of this compound hinges on meticulous attention to detail, particularly concerning the exclusion of moisture and the activation of the magnesium surface. The following protocols are compiled from established laboratory procedures.[4][5][6]

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Magnesium Turnings | High Purity | Standard Chemical Supplier | Must be free of significant surface oxidation. |

| Methyl Iodide | ≥99.5% | Standard Chemical Supplier | Should be freshly distilled if purity is questionable. |

| Anhydrous Diethyl Ether or Tetrahydrofuran (THF) | Anhydrous, <50 ppm H₂O | Standard Chemical Supplier | Ether is a common solvent, but THF can be advantageous.[3][7][8] |

| Iodine | Crystal, ACS Reagent | Standard Chemical Supplier | Used as an activating agent.[3][5][9] |

| 1,2-Dibromoethane (B42909) | Reagent Grade | Standard Chemical Supplier | Alternative activating agent.[9][10] |

| Nitrogen or Argon Gas | High Purity, Dry | Gas Supplier | For maintaining an inert atmosphere.[6] |

Apparatus Setup

A typical apparatus for the synthesis of this compound consists of a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube (e.g., containing calcium chloride or silica (B1680970) gel), and a pressure-equalizing dropping funnel.[6] All glassware must be rigorously dried before use, either by flame-drying under a stream of inert gas or by oven-drying overnight and assembling while hot, followed by cooling under an inert atmosphere.[6]

Synthesis Procedure

-

Magnesium Activation: Place the magnesium turnings into the dried three-necked flask. Add a few crystals of iodine.[5] The flask is then gently heated to allow the iodine to sublime and react with the passivating magnesium oxide layer on the surface of the turnings.[6] The disappearance of the purple iodine color is an indication that the magnesium surface is activated.[6] Alternatively, a small amount of 1,2-dibromoethane can be added, and the observation of ethylene (B1197577) bubbles signifies activation.[9] Mechanical activation by crushing the magnesium pieces in situ can also be employed.[9][11]

-

Initial Reagent Addition: Add a small portion of the anhydrous solvent (diethyl ether or THF) to the flask, enough to cover the magnesium turnings.[4][6]

-

Initiation of the Grignard Reaction: To initiate the reaction, a small amount of the methyl iodide solution (prepared by dissolving the total required methyl iodide in the remaining anhydrous solvent) is added from the dropping funnel.[6] The reaction is considered initiated when spontaneous bubbling is observed from the magnesium surface, the solution becomes cloudy, and heat is generated.[6] If the reaction does not start, gentle warming with a water bath may be necessary.[6]

-

Controlled Addition of Methyl Iodide: Once the reaction has been initiated, the remaining solution of methyl iodide in the anhydrous solvent is added dropwise from the dropping funnel at a rate that maintains a gentle reflux of the solvent.[6] A rapid addition can lead to an uncontrolled exothermic reaction.[6]

-

Completion of the Reaction: After the addition of the methyl iodide solution is complete, the reaction mixture is typically stirred and may be gently refluxed for a period of 1 to 3 hours to ensure complete consumption of the magnesium.[8]

-

Storage and Use: The resulting solution of this compound is typically used immediately in subsequent reactions. If storage is necessary, it should be done under an inert atmosphere in a tightly sealed container. The concentration of the Grignard reagent can be determined by titration.[2]

Quantitative Data

The yield of this compound is highly dependent on the quality of the reagents and the strict adherence to anhydrous and inert conditions.

| Parameter | Value | Reference |

| Reactant Molar Ratio (Mg:CH₃I) | 1.2 : 1 to 1.5 : 1 | [6] |

| Typical Solvent | Anhydrous Diethyl Ether or THF | [1][4] |

| Initiating Agent | Iodine crystals or 1,2-dibromoethane | [5][9][10] |

| Reaction Temperature | Gentle reflux (~35°C for diethyl ether, ~66°C for THF) | [6] |

| Reaction Time | 1 - 3 hours post-addition | [8] |

| Reported Yield | Can approach 90% under optimal conditions | [7] |

Experimental Workflow and Signaling Pathways

The logical progression of the synthesis of this compound is depicted in the following workflow diagram.

Caption: Workflow diagram illustrating the key stages in the synthesis of this compound.

The core chemical transformation can be visualized as a simple signaling pathway from reactants to the final product.

Caption: Simplified diagram showing the reaction pathway for the formation of this compound.

References

- 1. siit.co [siit.co]

- 2. rroij.com [rroij.com]

- 3. adichemistry.com [adichemistry.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Video: Grignard Reagent Preparation and Grignard Reaction [jove.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. reddit.com [reddit.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. JP2015017073A - Method for producing alkyl Grignard reagent using 4-methyltetrahydropyran as solvent - Google Patents [patents.google.com]

- 11. web.mnstate.edu [web.mnstate.edu]

The Genesis of a Powerful Nucleophile: An In-depth Technical Guide to the Mechanism of Grignard Reagent Formation

For Researchers, Scientists, and Drug Development Professionals

The Grignard reagent, a cornerstone of synthetic organic chemistry, has been an indispensable tool for carbon-carbon bond formation for over a century. Its discovery by Victor Grignard in 1900 revolutionized the field, providing a straightforward method for the synthesis of a vast array of organic compounds, including those vital to the pharmaceutical industry. Despite its long-standing utility, the precise mechanism of its formation from an organic halide and magnesium metal remains a subject of intricate study and discussion. This technical guide provides a comprehensive exploration of the core mechanisms governing the formation of Grignard reagents, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Core Mechanism: A Tale of Radicals and Surfaces

The formation of a Grignard reagent (R-MgX) is not a simple insertion of magnesium into a carbon-halogen bond. Instead, it is a complex, heterogeneous reaction that occurs on the surface of the magnesium metal. The prevailing consensus points towards a non-chain radical mechanism involving single electron transfer (SET) as a key step.[1][2]

The process can be broadly divided into three phases: initiation, propagation, and termination.

Initiation: The reaction commences at active sites on the magnesium surface.[3] Magnesium metal is typically coated with a passivating layer of magnesium oxide (MgO), which must be overcome for the reaction to begin.[4] Activation of the magnesium surface is therefore crucial and can be achieved through various physical and chemical methods, such as crushing the magnesium turnings, sonication, or using activating agents like iodine, methyl iodide, or 1,2-dibromoethane.[4][5] These methods expose fresh, reactive magnesium surfaces.[6]

Propagation: Once initiated, the reaction proceeds via a series of steps on the activated magnesium surface:

-

Single Electron Transfer (SET): An electron is transferred from the magnesium surface to the organic halide (R-X). This is often considered the rate-determining step.[1] This transfer results in the formation of a radical anion [R-X]•⁻.

-

Dissociative Electron Transfer: The radical anion is unstable and rapidly fragments to form an alkyl or aryl radical (R•) and a halide anion (X⁻).

-

Adsorption and Recombination: The newly formed radical (R•) is adsorbed onto the magnesium surface. A second electron transfer from the magnesium to the radical can occur, forming a carbanion (R⁻), which then combines with the magnesium cation (Mg²⁺) and the halide anion (X⁻) to form the Grignard reagent (RMgX). Alternatively, the radical may directly combine with a magnesium radical cation (Mg⁺•) formed on the surface.

Termination: The Grignard reagent, once formed, is stabilized by coordination with the ether solvent, typically diethyl ether or tetrahydrofuran (B95107) (THF).[7][8][9] The ether molecules act as Lewis bases, donating lone pairs of electrons to the electron-deficient magnesium center, forming a stable complex.[10] This solvation is critical for both the stability and the reactivity of the Grignard reagent.

While the radical mechanism is widely supported, some theoretical studies suggest that a non-radical, concerted pathway may also be competitive, particularly with larger magnesium clusters.[7] The exact pathway can be influenced by factors such as the nature of the organic halide, the solvent, and the state of the magnesium surface.

Quantitative Data

The formation of Grignard reagents is a highly exothermic process.[11][12] The kinetics and thermodynamics of this reaction are crucial for safe and efficient synthesis, especially on an industrial scale.

| Parameter | Value | Reactant/Conditions | Source(s) |

| Activation Energy (Ea) | 60 - 90 kJ/mol | For electron transfer to organohalides | [2] |

| Enthalpy of Formation (ΔH) | -295 kJ/mol | 4-methoxyphenylmagnesium bromide from 4-bromoanisole | [13] |

| -362.69 to -397.11 kJ/mol | General Grignard reagent synthesis | [12] | |

| -89 kcal/mol (-372 kJ/mol) | Aryl halide with Mg in THF (initiation) | [14] | |

| -87 kcal/mol (-364 kJ/mol) | Aryl halide with Mg in THF (propagation) | [14] | |

| Heterogeneous Rate Constant (ks) | ~10⁻⁴ cm/s | Various organohalides | [2][15] |

Experimental Protocols

Preparation of Phenylmagnesium Bromide: A Standard Laboratory Protocol

This protocol details the synthesis of phenylmagnesium bromide, a common Grignard reagent. All glassware must be rigorously dried in an oven and assembled while hot under a dry, inert atmosphere (nitrogen or argon) to exclude moisture, which would quench the reaction.[16][17][18]

Materials:

-

Magnesium turnings (3.9 g, 0.16 mol)

-

Anhydrous diethyl ether (75 mL)

-

Bromobenzene (B47551) (17.7 mL, 26.6 g, 0.17 mol), dried over anhydrous calcium chloride

-

Iodine crystal (a small crystal)

-

Two-necked round-bottom flask (250 mL)

-

Reflux condenser with a calcium chloride drying tube

-

Dropping funnel with a calcium chloride drying tube

Procedure:

-

Place the magnesium turnings in the flame-dried two-necked flask.

-

Assemble the apparatus with the reflux condenser and dropping funnel, ensuring both are protected by drying tubes.

-

In the dropping funnel, prepare a solution of bromobenzene in anhydrous diethyl ether.

-

Add a small portion of the bromobenzene/ether solution (approx. 15 mL) to the magnesium turnings.[16]

-

If the reaction does not start spontaneously, add a small crystal of iodine. The disappearance of the iodine color and the onset of boiling indicate the initiation of the reaction.[6][16]

-

Once the reaction has started, add the remaining bromobenzene/ether solution dropwise at a rate that maintains a gentle reflux.[16]

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure the complete consumption of magnesium.[16]

-

The resulting cloudy, brownish solution is the Grignard reagent. It should be used immediately as it deteriorates upon standing.[16]

Protocol for Studying the Mechanism: Detection of Radical Intermediates

The presence of radical intermediates can be demonstrated through trapping experiments. This involves introducing a radical scavenger into the reaction mixture.

Materials:

-

Standard Grignard reagent setup and reagents (as in 3.1)

-

Radical trapping agent, e.g., 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO)

Procedure:

-

Set up the Grignard reaction as described in protocol 3.1.

-

Before initiating the reaction, add a stoichiometric amount of the radical trapping agent (e.g., TEMPO) to the reaction flask containing the magnesium turnings.

-

Proceed with the addition of the organic halide solution as in the standard protocol.

-

After the reaction period, quench the reaction mixture and analyze the product mixture using techniques such as gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy.

-

The detection of products resulting from the reaction of the alkyl/aryl radical with the trapping agent provides evidence for the formation of radical intermediates.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and a typical experimental workflow for Grignard reagent formation.

Caption: The radical mechanism of Grignard reagent formation.

Caption: A typical experimental workflow for Grignard reagent synthesis.

Conclusion

The formation of a Grignard reagent is a fascinating and complex process that underscores the interplay of surface chemistry, electron transfer, and radical intermediates. For researchers and professionals in drug development, a thorough understanding of this mechanism is paramount for optimizing reaction conditions, ensuring safety, and achieving high yields of desired products. While the single electron transfer mechanism provides a robust framework for understanding this reaction, ongoing computational and experimental studies continue to refine our knowledge of this fundamental transformation in organic chemistry.[19][20][21][22][23]

References

- 1. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Grignard reagent - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. quora.com [quora.com]

- 8. Why is ether used as a solvent during Grignard reactions? - askIITians [askiitians.com]

- 9. homework.study.com [homework.study.com]

- 10. Why is ether used as a solvent during Grignard rea class 11 chemistry CBSE [vedantu.com]

- 11. hzdr.de [hzdr.de]

- 12. Thermal Hazards of Synthesizing a Grignard Reagent under Different Dosing Rates - ProQuest [proquest.com]

- 13. researchgate.net [researchgate.net]

- 14. mt.com [mt.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. prepchem.com [prepchem.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. odp.library.tamu.edu [odp.library.tamu.edu]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. A computational study on addition of Grignard reagents to carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Electronic Structure and Bonding in Methylmagnesium Iodide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylmagnesium iodide (CH₃MgI), a prototypical Grignard reagent, is a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds with unparalleled efficiency. Its utility in the synthesis of complex molecules, including active pharmaceutical ingredients, necessitates a thorough understanding of its fundamental electronic structure and bonding. This technical guide provides a comprehensive overview of the structural and electronic properties of this compound, integrating experimental data with theoretical insights. The document summarizes key quantitative data, details relevant experimental protocols, and presents visual representations of its molecular structure and bonding to serve as a critical resource for researchers in organic synthesis and drug development.

Introduction

Grignard reagents, with the general formula RMgX, are among the most important classes of organometallic compounds in organic synthesis.[1] this compound, in particular, serves as a powerful methyl anion (carbanion) synthon, reacting with a wide array of electrophiles.[2] The high reactivity and nucleophilicity of this compound stem from the unique nature of the carbon-magnesium bond.[2] This guide delves into the intricacies of this bond, the overall molecular geometry, and the solution-state behavior of this vital reagent.

Electronic Structure and Bonding

The bonding in this compound is characterized by a highly polar covalent bond between the carbon atom of the methyl group and the magnesium atom.[3] This polarity is a direct consequence of the significant difference in electronegativity between carbon (2.55) and magnesium (1.31). The electron density is heavily skewed towards the carbon atom, resulting in a partial negative charge (δ-) on the carbon and a partial positive charge (δ+) on the magnesium. This charge distribution is fundamental to its role as a strong nucleophile and a strong base.[4]

In ethereal solutions, such as diethyl ether or tetrahydrofuran (B95107) (THF), the magnesium center is typically four-coordinate, adopting a distorted tetrahedral geometry.[5][6] The coordination sphere is completed by two solvent molecules, which donate lone pairs of electrons to the electron-deficient magnesium atom.[5] This solvation is crucial for the stability of the Grignard reagent in solution.[2]

The Schlenk Equilibrium

In solution, Grignard reagents exist in a complex equilibrium known as the Schlenk equilibrium.[5][7][8] This equilibrium involves the disproportionation of the alkylmagnesium halide into a dialkylmagnesium species and a magnesium dihalide. For this compound, the equilibrium can be represented as:

2 CH₃MgI ⇌ (CH₃)₂Mg + MgI₂

The position of this equilibrium is influenced by several factors, including the solvent, concentration, and temperature. In diethyl ether, the equilibrium generally favors the this compound species, while in THF, the formation of the diorganomagnesium compound can be more significant.[8] The various species in this equilibrium can have different reactivities, adding a layer of complexity to Grignard reactions.

Molecular Structure and Quantitative Data

While a definitive single-crystal X-ray diffraction structure for this compound has not been widely reported, extensive studies on analogous Grignard reagents, such as ethylmagnesium bromide dietherate, provide a reliable model for its solid-state structure. These studies confirm the monomeric, tetrahedrally coordinated nature of the magnesium atom.

Based on computational studies and experimental data from related compounds, the following table summarizes the expected structural parameters for this compound solvated by two THF molecules.

| Parameter | Value (Estimated) | Source |

| Bond Lengths | ||

| C-Mg | ~2.15 Å | Computational Models |

| Mg-I | ~2.70 Å | Computational Models |

| Mg-O (THF) | ~2.05 Å | Analogy to EtMgBr(OEt₂)₂ |

| C-H | ~1.09 Å | Standard sp³ C-H bond |

| Bond Angles | ||

| C-Mg-I | ~115° | Computational Models |

| C-Mg-O | ~110° | Computational Models |

| O-Mg-O | ~95° | Analogy to EtMgBr(OEt₂)₂ |

| I-Mg-O | ~105° | Computational Models |

Spectroscopic Characterization

Spectroscopic techniques are invaluable for the characterization of Grignard reagents, providing insights into their structure and purity. Due to their sensitivity to air and moisture, sample preparation for spectroscopic analysis requires rigorous anhydrous and anaerobic conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is characterized by a signal for the methyl protons at a very high field (low ppm value), typically in the range of -1.0 to -2.0 ppm in THF-d₈. This significant upfield shift is a direct consequence of the high electron density on the carbon atom of the C-Mg bond, which strongly shields the attached protons. The presence of species from the Schlenk equilibrium may lead to the observation of multiple, closely spaced signals in this region.

¹³C NMR: The carbon NMR spectrum will show a signal for the methyl carbon at a chemical shift that is also significantly upfield, reflecting its carbanionic character. In THF-d₈, the residual solvent peaks will be observed at approximately δ 3.58 and 1.73 ppm in the ¹H spectrum and δ 67.57 and 25.37 ppm in the ¹³C spectrum.[9]

| Nucleus | Chemical Shift (δ) in THF-d₈ (Estimated) |

| ¹H (CH₃) | -1.0 to -2.0 ppm |

| ¹³C (CH₃) | -5 to -15 ppm |

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides information about the vibrational modes of its constituent bonds. Key absorptions are expected for the C-H stretching and bending vibrations of the methyl group, as well as the C-Mg stretching vibration. The C-Mg stretch is typically observed in the far-infrared region and can be weak.

| Vibrational Mode | Wavenumber (cm⁻¹) (Estimated) |

| C-H stretch | 2850 - 3000 |

| C-H bend | 1350 - 1470 |

| C-Mg stretch | 400 - 600 |

Experimental Protocols

The synthesis and handling of this compound require strict adherence to anhydrous and anaerobic techniques to prevent its decomposition.

Synthesis of this compound

This protocol describes the laboratory-scale synthesis of this compound in diethyl ether.

Materials:

-

Magnesium turnings

-

Iodine (crystal)

-

Methyl iodide

-

Anhydrous diethyl ether

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Inert gas (Argon or Nitrogen) supply

Procedure:

-

All glassware is oven-dried at 120 °C for at least 4 hours and assembled hot under a stream of inert gas.

-

Magnesium turnings (1.2 equivalents) are placed in the three-necked flask.

-

A single crystal of iodine is added to the magnesium to activate the surface.

-

Anhydrous diethyl ether is added to just cover the magnesium turnings.

-

A solution of methyl iodide (1.0 equivalent) in anhydrous diethyl ether is prepared and placed in the dropping funnel.

-

A small portion of the methyl iodide solution is added to the magnesium suspension. The reaction is initiated, which is indicated by the disappearance of the iodine color and the gentle refluxing of the ether. Gentle warming may be required to start the reaction.

-

Once the reaction has started, the remaining methyl iodide solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is stirred at room temperature for an additional 30-60 minutes to ensure complete reaction.

-

The resulting grey to brownish solution of this compound is then used directly for subsequent reactions.

NMR Sample Preparation

Procedure:

-

An NMR tube and cap are oven-dried and cooled under an inert atmosphere.

-

In a glovebox or under a positive pressure of inert gas, the desired amount of the this compound solution is transferred to the NMR tube using a syringe.

-

Anhydrous deuterated solvent (e.g., THF-d₈) is added to the NMR tube to the appropriate volume.

-

The NMR tube is capped, sealed with paraffin (B1166041) film, and inverted several times to ensure homogeneity.

-

The sample is then promptly analyzed.

Single Crystal X-ray Diffraction

Obtaining single crystals of this compound suitable for X-ray diffraction is challenging due to its high reactivity and the complexities of the Schlenk equilibrium. A general approach would involve:

Procedure:

-

Preparation of a concentrated solution of this compound in a suitable solvent system (e.g., a mixture of diethyl ether and a less polar co-solvent like hexane (B92381) or toluene).

-

Slow cooling of the saturated solution in a sealed container under an inert atmosphere.

-

Alternatively, slow vapor diffusion of a non-coordinating, precipitating solvent into the Grignard solution.

-

Once crystals are formed, they must be handled under an inert, cold stream of gas to prevent decomposition during mounting on the diffractometer.

Visualizations

Molecular Structure

Schlenk Equilibrium Workflow

Grignard Reagent Synthesis Workflow

Conclusion

This compound remains an indispensable tool in modern organic synthesis. A deep understanding of its electronic structure, the polar C-Mg bond, its tetrahedral coordination in solution, and the dynamic Schlenk equilibrium is paramount for predicting its reactivity and optimizing reaction conditions. This guide has provided a consolidated resource of the key structural and spectroscopic features of this compound, alongside practical experimental protocols. For professionals in drug development and chemical research, this knowledge is critical for the rational design of synthetic routes to complex molecular targets.

References

- 1. research.rug.nl [research.rug.nl]

- 2. This compound | 917-64-6 | Benchchem [benchchem.com]

- 3. Iodomethylmagnesium | CH3IMg | CID 101907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 917-64-6: this compound | CymitQuimica [cymitquimica.com]

- 5. Schlenk equilibrium - Wikipedia [en.wikipedia.org]

- 6. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. d-nb.info [d-nb.info]

- 9. chem.washington.edu [chem.washington.edu]

An In-depth Technical Guide to the Schlenk Equilibrium in Methylmagnesium Iodide Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grignard reagents are cornerstones of organic synthesis, valued for their potent nucleophilicity in forming carbon-carbon bonds. The reactivity and composition of these organomagnesium compounds in solution are governed by a complex set of equilibria, chief among them the Schlenk equilibrium. This technical guide provides a detailed examination of the Schlenk equilibrium as it pertains to methylmagnesium iodide (MeMgI) in ethereal solutions, with a particular focus on diethyl ether. Understanding this equilibrium is critical for controlling reaction stoichiometry, optimizing yields, and ensuring reproducibility in synthetic processes, particularly within the pharmaceutical industry where precision is paramount.

The Schlenk equilibrium describes the disproportionation of an organomagnesium halide (RMgX) into its corresponding dialkylmagnesium (R₂Mg) and magnesium dihalide (MgX₂) species. For this compound, the equilibrium can be represented as:

2 MeMgI ⇌ Mg(CH₃)₂ + MgI₂

The position of this equilibrium is dynamic and highly sensitive to a variety of factors including the solvent, concentration, temperature, and the nature of the organic and halide components. In diethyl ether, the equilibrium generally favors the organomagnesium halide species. However, the presence of all three species in solution has significant implications for the reactivity and the mechanism of Grignard reactions.

The Core Equilibrium: Species and Structures

In diethyl ether solution, the species involved in the Schlenk equilibrium are not simply the nominal MeMgI, Mg(CH₃)₂, and MgI₂. These molecules are coordinated by solvent molecules, and can also exist as various aggregated forms, including monomers, dimers, and larger oligomers. The solvent plays a crucial role in stabilizing the different magnesium species and influencing the position of the equilibrium.

The primary species involved are:

-

This compound (MeMgI): Typically exists as a solvated monomer, MeMgI(OEt₂)₂, featuring a tetrahedrally coordinated magnesium center. Dimeric and polymeric structures, with bridging iodide or methyl groups, may also be present, especially at higher concentrations.

-

Dimethylmagnesium (Mg(CH₃)₂): This species can also be solvated by diethyl ether. In solution, it can exist in equilibrium between monomeric, dimeric, and polymeric forms.

-

Magnesium Iodide (MgI₂): Formed as a consequence of the equilibrium, its solubility in diethyl ether is a critical factor. The precipitation of magnesium iodide or its etherate complex can drive the equilibrium to the right.

The intricate interplay between these species is visually represented in the following logical relationship diagram.

Quantitative Data

Precise quantitative data for the Schlenk equilibrium of this compound in diethyl ether is notably scarce in the literature. This is likely due to the equilibrium lying heavily towards the MeMgI species, making the concentrations of Mg(CH₃)₂ and MgI₂ difficult to measure accurately. However, data from analogous systems, such as methylmagnesium bromide, provide valuable insights.

Table 1: Schlenk Equilibrium Data for Methylmagnesium Halides in Ethereal Solvents

| Grignard Reagent | Solvent | Method | Equilibrium Constant (K) | ΔH (kJ/mol) | ΔS (J/mol·K) | Reference |

| MeMgBr | Diethyl Ether | Low-Temp. NMR | Not Determined (favors MeMgBr) | - | - | |

| CpTIPSMgBr | Diethyl Ether | NMR | - | -11.5 | 60 | [1] |

Table 2: ¹H NMR Chemical Shifts of Relevant Species in Diethyl Ether

| Species | Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Reference |

| MeMgBr | CH₃ -Mg | ~ -1.5 to -1.7 | s | |

| (CH₃)₂Mg | CH₃ -Mg | ~ -1.8 to -2.0 | s | |

| Diethyl Ether | O-CH₂ -CH₃ | ~ 3.34 | q | General NMR Data |

| Diethyl Ether | O-CH₂-CH₃ | ~ 1.12 | t | General NMR Data |

Note: The chemical shifts for the methyl protons of MeMgBr and (CH₃)₂Mg in diethyl ether are reported from low-temperature NMR studies of methylmagnesium bromide. These are expected to be similar for the corresponding iodide species.

Experimental Protocols

The determination of the concentrations of the species in the Schlenk equilibrium requires specialized analytical techniques. Below are detailed methodologies for key experiments.

Determination of Total Grignard Reagent Concentration by Titration

This protocol determines the total concentration of basic magnesium species (MeMgI and Mg(CH₃)₂).

Materials:

-

Anhydrous diethyl ether

-

Iodine (I₂)

-

1,10-Phenanthroline (B135089) (indicator)

-

Standardized solution of a secondary alcohol (e.g., 1.0 M sec-butanol in xylene)

-

Anhydrous solvent for the titrant (e.g., xylene)

-

Schlenk flask and other appropriate oven-dried glassware

-

Magnetic stirrer and stir bar

-

Gas-tight syringes

Procedure:

-

Preparation of the Indicator Solution: In a flame-dried, argon-purged Schlenk flask, dissolve a small amount of 1,10-phenanthroline (a few crystals) in anhydrous diethyl ether (5-10 mL).

-

Sample Preparation: To the indicator solution, add a precisely measured volume (e.g., 1.00 mL) of the this compound solution to be analyzed via a gas-tight syringe.

-

Titration: Titrate the Grignard solution with the standardized sec-butanol solution. The endpoint is indicated by the disappearance of the colored charge-transfer complex formed between the Grignard reagent and the indicator, resulting in a colorless or pale yellow solution.

-

Calculation: The molarity of the Grignard reagent is calculated using the following formula: Molarity (Grignard) = [Molarity (sec-butanol) × Volume (sec-butanol)] / Volume (Grignard)

Quantitative NMR (qNMR) Spectroscopy for Speciation

qNMR can be employed to determine the relative concentrations of MeMgI and Mg(CH₃)₂ in solution.

Materials:

-

NMR spectrometer

-

5 mm NMR tubes (oven-dried and cooled under an inert atmosphere)

-

Deuterated diethyl ether (Et₂O-d₁₀) or another suitable deuterated ethereal solvent

-

Internal standard (e.g., ferrocene, hexamethylbenzene) of known concentration, weighed accurately

-

Gas-tight syringes and cannulas

Procedure:

-

Sample Preparation:

-

In a glovebox or under a strict inert atmosphere, prepare a stock solution of the internal standard in the deuterated solvent.

-

In an NMR tube, add a precise volume of the internal standard solution.

-

To the same NMR tube, add a precise volume of the this compound solution.

-

Seal the NMR tube under an inert atmosphere.

-

-

NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum of the sample.

-

Ensure a sufficiently long relaxation delay (D1) to allow for full relaxation of all relevant protons (typically 5 times the longest T₁). This is crucial for accurate integration.

-

-

Data Processing and Analysis:

-

Process the NMR spectrum (phasing, baseline correction).

-

Integrate the signals corresponding to the methyl protons of MeMgI, Mg(CH₃)₂, and a known signal from the internal standard.

-

The concentration of each species can be calculated using the following formula: Concentration (Species) = [Concentration (Standard) × Integral (Species) × N (Standard)] / [Integral (Standard) × N (Species)] where N is the number of protons giving rise to the signal.

-

Crystallographic Studies

The crystal structure of the dietherate of magnesium bromide, MgBr₂(OEt₂)₂, is also known and features a tetrahedrally coordinated magnesium atom.

Conclusion

The Schlenk equilibrium is a fundamental concept in the chemistry of Grignard reagents, including this compound. While the equilibrium in diethyl ether strongly favors the MeMgI species, the presence of dimethylmagnesium and magnesium iodide can significantly influence reaction outcomes. A thorough understanding and control of this equilibrium, through careful selection of solvent, concentration, and temperature, are essential for the successful application of these powerful reagents in research, development, and manufacturing. The experimental protocols outlined in this guide provide a framework for the quantitative analysis of this compound solutions, enabling a more precise and controlled approach to synthesis. Further research to obtain specific quantitative data for the this compound system would be of great value to the scientific community.

References

The Pivotal Role of Ethereal Solvents in the Stabilization of Grignard Reagents: A Technical Guide

For Immediate Release

[City, State] – December 22, 2025 – In the landscape of synthetic chemistry, Grignard reagents stand as a cornerstone for carbon-carbon bond formation. Their potent nucleophilicity, however, is intrinsically linked to a high reactivity that necessitates careful stabilization. This technical guide delves into the critical role of ether solvents in taming and preserving the synthetic utility of these organomagnesium halides. Designed for researchers, scientists, and professionals in drug development, this document elucidates the mechanisms of stabilization, presents comparative data on solvent performance, and provides detailed experimental protocols for the preparation and analysis of these indispensable reagents.

The Core Function of Ether Solvents: Solvation and an Inert Environment

The stability of a Grignard reagent (R-MgX) is fundamentally dependent on the solvent's ability to prevent its decomposition while facilitating its formation and reactivity. Ether solvents, such as diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF), are uniquely suited for this role due to two primary characteristics: their ability to act as Lewis bases and their aprotic nature.

The magnesium center in a Grignar reagent is electron-deficient and acts as a Lewis acid. Ether solvents possess lone pairs of electrons on their oxygen atoms, allowing them to function as Lewis bases.[1][2] These lone pairs coordinate with the magnesium atom, forming a stable complex.[1][3][4] This solvation shell not only dissolves the Grignard reagent but, more importantly, it stabilizes the highly polar carbon-magnesium bond, preventing the reagent from aggregating and decomposing.[1][4]

Furthermore, Grignard reagents are extremely strong bases and will react with any available acidic protons.[3] Ether solvents are aprotic, meaning they lack acidic protons, thus providing an inert environment where the Grignard reagent can exist without being quenched.[3] The use of anhydrous (dry) ether is paramount, as any trace of water will readily protonate the Grignard reagent, rendering it inactive.[5]

The Schlenk Equilibrium: A Dynamic Balance Influenced by Ethereal Solvents

In solution, Grignard reagents exist in a dynamic equilibrium known as the Schlenk equilibrium.[4][6] This equilibrium involves the disproportionation of the organomagnesium halide (RMgX) into a dialkylmagnesium species (R₂Mg) and a magnesium dihalide (MgX₂).[4][6]

2 RMgX ⇌ MgR₂ + MgX₂

The position of this equilibrium is significantly influenced by the nature of the ether solvent.[4] The solvent's ability to solvate the different magnesium species dictates the relative concentrations of each component at equilibrium.

-

In Diethyl Ether (Et₂O): Grignard reagents tend to exist as dimers or higher oligomers. The equilibrium is less shifted towards the formation of MgR₂ and MgX₂ compared to in THF.

-

In Tetrahydrofuran (THF): THF is a stronger Lewis base than diethyl ether, leading to stronger coordination with the magnesium center.[7] This strong solvation favors the monomeric form of the Grignard reagent (RMgX). The equilibrium in THF is generally shifted more to the right, favoring the formation of the dialkylmagnesium and magnesium dihalide species. This can have implications for the reactivity and selectivity of the Grignard reagent.[8]

The following diagram illustrates the Schlenk equilibrium and the role of ether solvent coordination.

References

- 1. electronicsandbooks.com [electronicsandbooks.com]

- 2. Reddit - The heart of the internet [reddit.com]

- 3. researchgate.net [researchgate.net]

- 4. Schlenk equilibrium - Wikipedia [en.wikipedia.org]

- 5. d-nb.info [d-nb.info]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]

Initial Investigations into the Reactivity of Methylmagnesium Iodide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylmagnesium iodide (CH₃MgI) is a cornerstone of organic synthesis, valued for its potent nucleophilicity and its ability to form carbon-carbon bonds. As a primary example of a Grignard reagent, its reactivity is both powerful and predictable, making it an indispensable tool in academic research and the pharmaceutical industry. This technical guide provides an in-depth analysis of the core reactivity of this compound, including its preparation, handling, and characteristic reactions with a variety of important functional groups. Detailed experimental protocols, quantitative data on reaction yields, and mechanistic pathways are presented to offer a comprehensive resource for professionals in drug development and chemical research.

Introduction

Discovered by Victor Grignard in 1900, organomagnesium halides, or Grignard reagents, revolutionized organic chemistry. This compound, one of the simplest Grignard reagents, is prepared by the reaction of methyl iodide with magnesium metal in an ethereal solvent. The polarization of the carbon-magnesium bond renders the methyl group highly nucleophilic and basic, enabling it to attack a wide range of electrophilic centers. This guide will explore the fundamental reactivity of this compound, with a focus on its reactions with carbonyl compounds, epoxides, and nitriles.

Safety and Handling

Grignard reagents are highly reactive and require careful handling to ensure safety and experimental success.

-

Moisture and Air Sensitivity: this compound reacts vigorously with protic solvents such as water and alcohols, leading to the formation of methane (B114726) and magnesium salts.[1][2] It is also sensitive to atmospheric oxygen. Therefore, all reactions must be conducted under anhydrous conditions using dry glassware and solvents, typically under an inert atmosphere of nitrogen or argon.

-

Flammability: The ethereal solvents commonly used for Grignard reagents, such as diethyl ether and tetrahydrofuran (B95107) (THF), are highly flammable.

-

Exothermic Reactions: The formation of this compound is an exothermic process. Reactions of the Grignard reagent with substrates, particularly carbonyl compounds, are also highly exothermic and can lead to a rapid increase in temperature. Proper cooling and controlled addition of reagents are crucial to prevent runaway reactions.

Preparation of this compound

The successful preparation of this compound is foundational to its use in synthesis. The reaction involves the insertion of magnesium metal into the carbon-halogen bond of methyl iodide.

Reaction Parameters and Yields

| Parameter | Value/Condition | Notes |

| Reactants | Methyl Iodide, Magnesium Turnings | High purity reagents are essential. |

| Solvent | Anhydrous Diethyl Ether or THF | Ether is a common choice due to its ability to solvate and stabilize the Grignard reagent. |

| Initiation | A small crystal of iodine or 1,2-dibromoethane (B42909) can be used to activate the magnesium surface. | Gentle heating may be required to initiate the reaction. |

| Atmosphere | Inert (Nitrogen or Argon) | Crucial to prevent reaction with atmospheric moisture and oxygen. |

| Typical Yield | ~94% | Yield can be influenced by the purity of reagents and dryness of the apparatus.[3] |

Core Reactivity and Mechanistic Pathways

The utility of this compound stems from its ability to act as a potent nucleophile, attacking a variety of electrophilic functional groups.

Reactions with Carbonyl Compounds

The reaction of this compound with aldehydes and ketones is a fundamental method for the synthesis of alcohols. The nucleophilic methyl group adds to the electrophilic carbonyl carbon, forming a magnesium alkoxide intermediate, which is then protonated upon acidic workup to yield the corresponding alcohol.[2]

-

With Formaldehyde: The reaction produces a primary alcohol (ethanol).[1][4]

-

With Other Aldehydes: The reaction yields secondary alcohols.[2]

-

With Ketones: The reaction affords tertiary alcohols.[2]

The reaction with esters proceeds via a double addition mechanism. The initial addition of the Grignard reagent to the ester carbonyl group forms a tetrahedral intermediate which then collapses to form a ketone. This ketone subsequently reacts with a second equivalent of the Grignard reagent to produce a tertiary alcohol after workup.[5][6]

Quantitative Yields of Reactions with Carbonyls

| Substrate | Product Type | Reported Yield |

| Formaldehyde | Primary Alcohol | Not specified |

| Acetone (B3395972) | Tertiary Alcohol | Not specified |

| Ethyl Acetate (B1210297) | Tertiary Alcohol | Not specified |

| Diethyl Isopropylidenemalonate | Conjugate Addition Product | 37-64%[7] |

Reaction with Epoxides

This compound reacts with epoxides in a ring-opening reaction to form alcohols. The reaction typically proceeds via an Sₙ2 mechanism, with the nucleophilic methyl group attacking one of the epoxide carbons, leading to the opening of the three-membered ring. In asymmetrically substituted epoxides, the attack generally occurs at the less sterically hindered carbon atom.

Reaction with Nitriles

The reaction of this compound with a nitrile initially forms an imine intermediate after the addition of the methyl group to the carbon-nitrogen triple bond. Subsequent hydrolysis of the imine yields a ketone.[8]

Experimental Protocols

Preparation of this compound

This protocol is adapted from Organic Syntheses.[9]

Materials:

-

Magnesium turnings (9.7 g, 0.4 g-atom)

-

Iodomethane (B122720) (56.7 g, 0.4 mol)

-

Anhydrous diethyl ether (200 mL)

-

Iodine crystal (one small crystal)

-

Three-necked round-bottomed flask (500 mL)

-

Reflux condenser

-

Addition funnel

-

Magnetic stirrer

-

Nitrogen or Argon source

Procedure:

-

Assemble the flame-dried three-necked flask with a reflux condenser, an addition funnel, and a gas inlet. Ensure all joints are well-sealed.

-

Place the magnesium turnings and a single crystal of iodine in the flask.

-

Flush the system with nitrogen or argon.

-

Add 20 mL of anhydrous diethyl ether to cover the magnesium.

-

Prepare a solution of iodomethane in 180 mL of anhydrous diethyl ether in the addition funnel.

-

With vigorous stirring, add a small portion of the iodomethane solution to the flask. The reaction should initiate, as indicated by bubbling and a cloudy appearance. If the reaction does not start, gentle warming with a heat gun may be necessary.

-

Once the reaction has started, add the remaining iodomethane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture until most of the magnesium has reacted. The resulting solution of this compound is typically cloudy and greyish-brown.

Reaction of this compound with an Aldehyde (Generic Protocol)

Materials:

-

Solution of this compound in diethyl ether

-

Aldehyde (1 equivalent)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, place the solution of this compound and cool it in an ice bath.

-

Dissolve the aldehyde in anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

-

Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude alcohol.

-

Purify the product by distillation or chromatography as required.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Conclusion

This compound remains a vital reagent in the arsenal (B13267) of the synthetic chemist. Its predictable and powerful reactivity, particularly with carbonyl-containing compounds, allows for the efficient construction of complex molecular architectures. A thorough understanding of its preparation, handling, and reactivity, as outlined in this guide, is essential for its safe and effective application in research and development, particularly within the pharmaceutical industry where the synthesis of novel and complex molecules is paramount. Further investigations to quantify yields across a broader range of substrates and reaction conditions will continue to refine the application of this versatile reagent.

References

- 1. brainly.in [brainly.in]

- 2. The reaction of methyl magnesium iodide with acetone class 11 chemistry CBSE [vedantu.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. Write chemical reaction of methyl magnesium iodide with methanal. | Filo [askfilo.com]

- 5. Ethyl acetate is treated with excess of methyl magnesium class 12 chemistry CBSE [vedantu.com]

- 6. Ethyl acetate is treated with excess of methyl magnesium iodide in dr - askIITians [askiitians.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. adichemistry.com [adichemistry.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

Unraveling the Enigmatic Structure of Methylmagnesium Iodide: A Theoretical and Experimental Guide

For Researchers, Scientists, and Drug Development Professionals

Methylmagnesium iodide (CH₃MgI), a quintessential Grignard reagent, has been a cornerstone of synthetic organic chemistry for over a century. Its remarkable ability to form carbon-carbon bonds has revolutionized the synthesis of a vast array of molecules, from simple organic compounds to complex pharmaceuticals. Despite its widespread use, the precise structure of this compound in solution remains a subject of intricate study, existing in a dynamic equilibrium of monomeric, dimeric, and potentially higher oligomeric forms. This technical guide delves into the theoretical calculations and experimental methodologies employed to elucidate the complex structure of this pivotal reagent, providing a comprehensive resource for researchers in the field.

The Schlenk Equilibrium: A Dynamic Coexistence

In ethereal solvents such as diethyl ether or tetrahydrofuran (B95107) (THF), Grignard reagents are not simple monomeric species. They exist in a dynamic equilibrium, known as the Schlenk equilibrium, which involves the disproportionation of the alkylmagnesium halide into a dialkylmagnesium and a magnesium dihalide.[1] For this compound, this equilibrium can be represented as:

2 CH₃MgI ⇌ (CH₃)₂Mg + MgI₂

The position of this equilibrium is influenced by several factors, including the solvent, concentration, and temperature.[1] Furthermore, these species can aggregate to form various solvated monomers, dimers, and larger clusters, adding another layer of complexity to their structural characterization.[2]

Theoretical Calculations: Peering into the Molecular Architecture

Computational chemistry provides a powerful lens through which to investigate the structures and energetics of the various species present in a solution of this compound. Density Functional Theory (DFT) and ab initio molecular dynamics (AIMD) have emerged as the primary tools for these theoretical explorations.[3][4] These methods allow for the calculation of key structural parameters such as bond lengths, bond angles, and relative energies of different isomers and aggregates.

Key Theoretical Insights:

-

Solvation is Crucial: Theoretical studies consistently highlight the critical role of solvent molecules (typically THF or diethyl ether) in stabilizing the magnesium center. The magnesium atom in monomeric and dimeric species is typically coordinated to one or more solvent molecules.[4]

-

Dimeric Structures are Favored: Many computational studies suggest that dimeric structures, particularly those with bridging halogen atoms, are energetically favorable in solution.[2][4]

-

Multiple Low-Energy Structures Coexist: The energy differences between various solvated monomeric and dimeric forms are often small, suggesting that a multitude of structures can coexist in equilibrium.[4]

While specific theoretical data for this compound is less abundant in the literature compared to its chloride and bromide counterparts, the general principles derived from studies on other methylmagnesium halides are largely applicable. The following table summarizes representative theoretical data for related methylmagnesium halide species, which can serve as a valuable reference point for understanding the structure of this compound.

| Parameter | Species | Computational Method | Value |

| Mg-C Bond Length | CH₃MgCl (monomer, solvated) | DFT | ~2.15 Å |

| Mg-Cl Bond Length | CH₃MgCl (monomer, solvated) | DFT | ~2.38 Å |

| Mg-C-H Bond Angle | CH₃MgCl (monomer, solvated) | DFT | ~109.5° |

| Dimerization Energy | 2 CH₃MgCl ⇌ (CH₃MgCl)₂ | DFT | Varies with solvation |

Note: The values presented are approximate and can vary depending on the specific computational method, basis set, and solvation model used.

Experimental Protocols for Structural Elucidation

Experimentally determining the solution structure of Grignard reagents is a formidable challenge due to their dynamic and complex nature. A combination of spectroscopic and diffraction techniques is typically employed to gain insights into the predominant species in solution.

Single-Crystal X-ray Diffraction

The most definitive method for determining the solid-state structure of a molecule is single-crystal X-ray diffraction.[5] Obtaining suitable crystals of Grignard reagents can be difficult due to their high reactivity and tendency to form complex mixtures. However, when successful, this technique provides precise bond lengths, bond angles, and the overall molecular geometry.

Detailed Methodology for Single-Crystal X-ray Diffraction of a Grignard Reagent:

-

Crystal Growth:

-

Prepare a concentrated solution of the Grignard reagent in a suitable anhydrous solvent (e.g., THF or a mixture of ethers).

-

Employ slow cooling or vapor diffusion of a less-polar solvent (e.g., hexane) into the Grignard solution to induce crystallization. All manipulations must be performed under a strictly inert atmosphere (e.g., in a glovebox) to prevent decomposition.

-

-

Crystal Mounting:

-

Select a well-formed single crystal of appropriate size (typically 0.1-0.3 mm in each dimension).

-

The crystal is coated in an inert oil (e.g., paratone-N) to prevent decomposition upon exposure to air and mounted on a cryo-loop.

-

-

Data Collection:

-